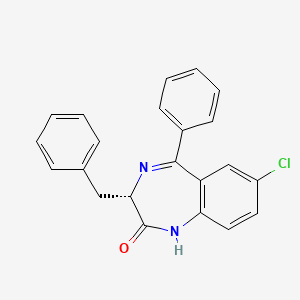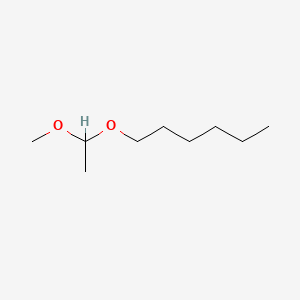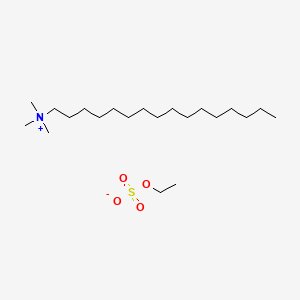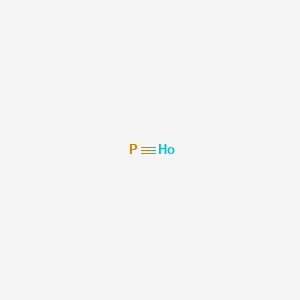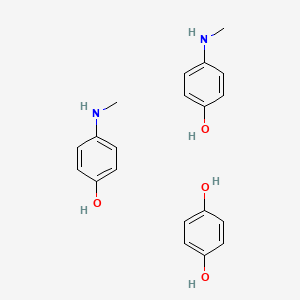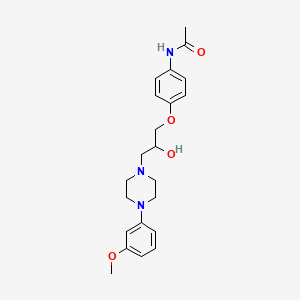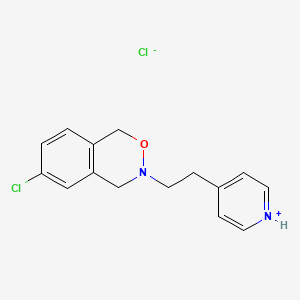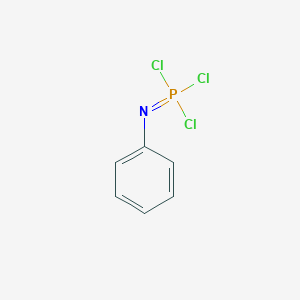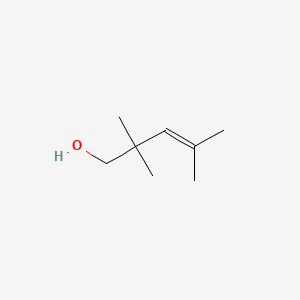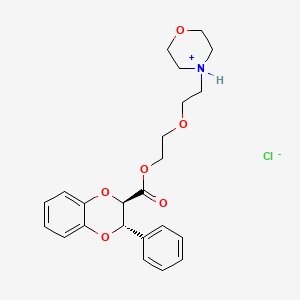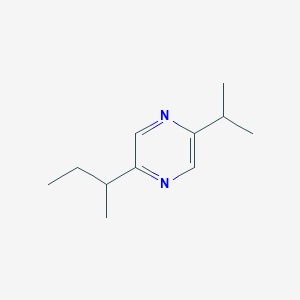
4-(1,2-Thiazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,2-Thiazol-4-yl)aniline is a heterocyclic organic compound that features a thiazole ring attached to an aniline moiety. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, antiviral, and anticancer agents . The presence of the thiazole ring imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2-Thiazol-4-yl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with thioamides or thiourea in the presence of oxidizing agents. For example, the reaction of aniline with α-oxodithioesters in the presence of KOH can yield thiazole derivatives . Another method involves the cyclization of tosylmethyl isocyanide with α-oxodithioesters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical factors in scaling up the synthesis process.
化学反応の分析
Types of Reactions
4-(1,2-Thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aniline moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aniline ring .
科学的研究の応用
4-(1,2-Thiazol-4-yl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(1,2-Thiazol-4-yl)aniline involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to the modulation of biochemical pathways. For example, thiazole-containing compounds have been shown to inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 4-(2-Methyl-1,3-thiazol-4-yl)aniline
- 4-(2-Amino-1,3-thiazol-4-yl)phenol
- 2,4-Disubstituted thiazoles
Uniqueness
4-(1,2-Thiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .
特性
分子式 |
C9H8N2S |
|---|---|
分子量 |
176.24 g/mol |
IUPAC名 |
4-(1,2-thiazol-4-yl)aniline |
InChI |
InChI=1S/C9H8N2S/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,10H2 |
InChIキー |
SDHYGXVOYKQJJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=CSN=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


